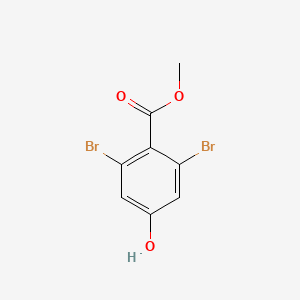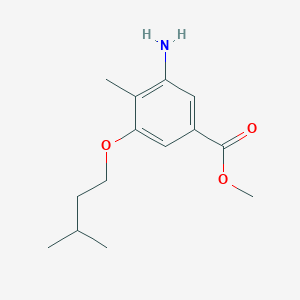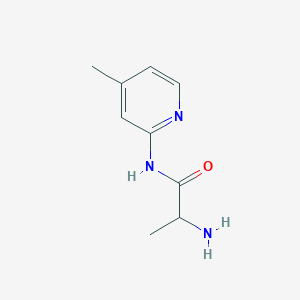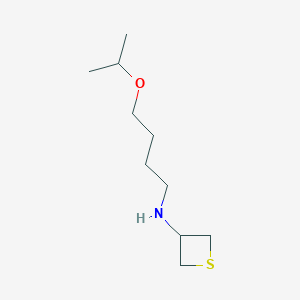
2-Amino-5-fluoro-4-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-4-nitrobenzonitrile: is an organic compound with the molecular formula C7H4FN3O2 It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and nitro functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-fluoro-4-nitrobenzonitrile typically involves the nitration of 2-fluorobenzonitrile, followed by the introduction of an amino group. One common method includes:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-fluoro-4-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with a catalyst, stannous chloride in hydrochloric acid.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: 2-Amino-5-fluoro-4-nitrobenzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-nitrobenzonitrile and its derivatives depends on their specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the amino, fluoro, and nitro groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
2-Amino-5-nitrobenzonitrile: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-Fluoro-5-nitrobenzonitrile: Lacks the amino group, which may limit its applications in certain synthetic routes.
Uniqueness: 2-Amino-5-fluoro-4-nitrobenzonitrile is unique due to the combination of amino, fluoro, and nitro groups on the benzene ring.
Properties
CAS No. |
885269-10-3 |
|---|---|
Molecular Formula |
C7H4FN3O2 |
Molecular Weight |
181.12 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-nitrobenzonitrile |
InChI |
InChI=1S/C7H4FN3O2/c8-5-1-4(3-9)6(10)2-7(5)11(12)13/h1-2H,10H2 |
InChI Key |
SRIZEVLXZAEBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)





![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)



![6-(4-Methoxybenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B13005042.png)

![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)

